3-(2-Hydroxyethyl)-2-oxazolidinone
Overview
Description
3-(2-Hydroxyethyl)-2-oxazolidinone is an organic compound that belongs to the oxazolidinone class It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a hydroxyethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-2-oxazolidinone typically involves the reaction of ethylene oxide with 2-oxazolidinone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Oxazolidinone+Ethylene oxide→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process is typically conducted in large reactors where temperature, pressure, and other parameters are carefully controlled to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different products.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or ketones, while reduction of the oxazolidinone ring can produce amines or alcohols.
Scientific Research Applications
3-(2-Hydroxyethyl)-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)-2-oxazolidinone involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Oxazolidinone: The parent compound, which lacks the hydroxyethyl group.
3-(2-Hydroxyethyl)-2-imidazolidinone: A similar compound with an imidazolidinone ring instead of oxazolidinone.
3-(2-Hydroxyethyl)-2-thiazolidinone: A thiazolidinone analog with a sulfur atom in the ring.
Uniqueness
3-(2-Hydroxyethyl)-2-oxazolidinone is unique due to the presence of the hydroxyethyl group, which imparts specific chemical and physical properties
Properties
IUPAC Name |
3-(2-hydroxyethyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-1-6-2-4-9-5(6)8/h7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXNUYXRIQJIEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187246 | |
Record name | 2-Oxazolidinone, 3-(2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3356-88-5 | |
Record name | 3-(2-Hydroxyethyl)-2-oxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3356-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxazolidinone, 3-(2-hydroxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003356885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Hydroxyethyl)-2-oxazolidinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57598 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Oxazolidinone, 3-(2-hydroxyethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Oxazolidinone, 3-(2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-OXAZOLIDINONE, 3-(2-HYDROXYETHYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1Y9T3V4P4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-(2-Hydroxyethyl)-2-oxazolidinone synthesized?
A1: this compound (HEOX) can be synthesized by reacting ethylene carbonate with 2-oxazolidinone. []
Q2: What happens when HEOX is heated in the presence of sodium hydroxide?
A2: Heating HEOX to 240°C with sodium hydroxide under a nitrogen atmosphere leads to the formation of a polymer. This reaction also releases carbon dioxide. Analysis of the evolved carbon dioxide, infrared spectra changes, and the product's hydroxyl content suggests the polymer structure is primarily poly(2-hydroxyethyl)ethyleneimine. This polymer contains both urea and ether bonds within its chain. [, ]
Q3: Has 3-(2-Hydroxyethyl)-1,3-oxazolidin-2-one been identified in a biological context?
A3: Yes, 3-(2-Hydroxyethyl)-1,3-oxazolidin-2-one has been identified as a metabolite of cyclophosphamide in rat urine. This discovery utilized chemical ionization mass spectrometry and ion cluster techniques to analyze urine extracts following the administration of deuterium-labeled cyclophosphamide. []
Q4: Are there any known catalytic applications for compounds related to HEOX?
A4: While specific catalytic properties of HEOX are not discussed in the provided research, a related compound, K–La–MgO, has been investigated as a heterogeneous catalyst for synthesizing 3-(2-hydroxyethyl)-1,3-oxazolidin-2-one from diethanol amine and carbon dioxide. [] This suggests potential avenues for exploring the catalytic applications of HEOX and its derivatives.
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